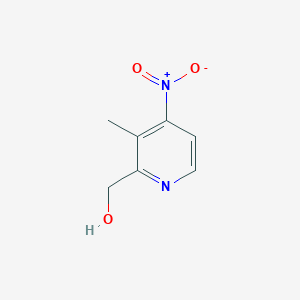![molecular formula C8H7N3O2 B061165 6-メチル-4-ニトロ-1H-ピロロ[2,3-b]ピリジン CAS No. 178268-98-9](/img/structure/B61165.png)
6-メチル-4-ニトロ-1H-ピロロ[2,3-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including structures related to 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, can be achieved through various synthetic routes. One method involves nucleophilic displacement reactions, which allow the introduction of different substituents into the pyrrolopyridine core. For instance, the reaction of chloro-nitro-pyrrolopyridine with phenolates and activated methylene nucleophiles has been demonstrated (Figueroa‐Pérez et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be elucidated using X-ray diffraction and quantum chemical DFT analysis. Such studies reveal the conformational aspects and the crystal packing of these compounds, providing insights into their molecular geometry and intra- and intermolecular interactions (Kucharska et al., 2013).
Chemical Reactions and Properties
Pyrrolopyridine compounds can undergo various chemical reactions, including nitration, bromination, and reactions with Mannich bases, predominantly at specific positions on the ring system. These reactions facilitate the introduction of functional groups that significantly affect the compound's chemical properties and reactivity (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties of pyrrolopyridine derivatives, such as melting points, solubility, and crystalline structure, can be characterized through spectroscopic and crystallographic methods. These properties are influenced by the nature and position of substituents on the pyrrolopyridine core (Gaywood & McNab, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure of pyrrolopyridine derivatives, can be studied through various analytical techniques, including NMR, IR, UV-vis spectroscopy, and DFT calculations. These studies provide valuable information on the electronic transitions, orbital interactions, and potential for forming hydrogen bonds and other non-covalent interactions (Michalski et al., 2013).
科学的研究の応用
抗ウイルスおよび抗癌作用
6-メチル-4-ニトロ-1H-ピロロ[2,3-b]ピリジンなどの縮合ピリジン誘導体は、アデニンやグアニンなどのDNA塩基と構造的に類似しており、これが抗ウイルス剤や抗癌剤におけるその有効性を説明しています .
抗菌、抗真菌、および抗炎症作用
これらの化合物は、抗菌、抗真菌、および抗炎症作用を持つ物質にも見られます .
抗マラリア作用
この化合物は、その構造的特性により、抗マラリア薬にも使用されています .
線維芽細胞増殖因子受容体阻害剤
1H-ピロロ[2,3-b]ピリジン誘導体は、さまざまな種類の腫瘍において重要な役割を果たすFGFR1、2、および3に対して強力な活性を示しています . したがって、FGFRを標的にすることは、癌療法のための魅力的な戦略です .
5. 高血糖および関連疾患の治療 これらの化合物は、血糖値を低下させる効果があるため、高血糖、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧など、血漿血糖値の上昇を伴う疾患の予防と治療に役立つ可能性があります .
鎮痛効果
これらの化合物は、オピオイド系、ニトログループ系、およびアデノシン作動性系への関与による可能性のある鎮痛効果を示しています .
作用機序
Target of Action
The primary target of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This pathway includes downstream signaling such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, one derivative significantly inhibited the migration and invasion of 4T1 breast cancer cells .
特性
IUPAC Name |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFFHOXHZNYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442372 |
Source


|
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178268-98-9 |
Source


|
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


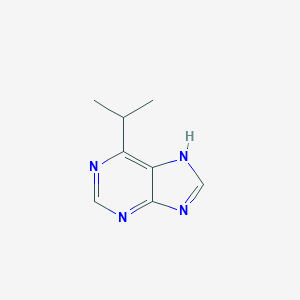
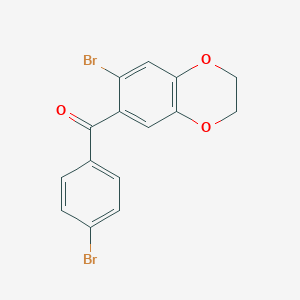
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
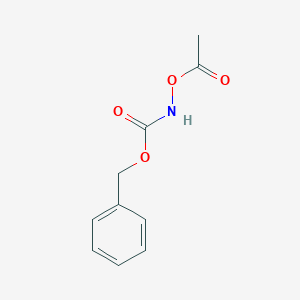

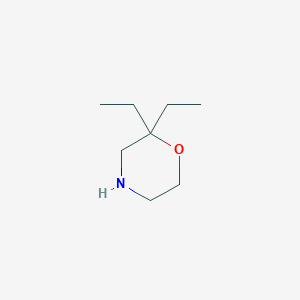
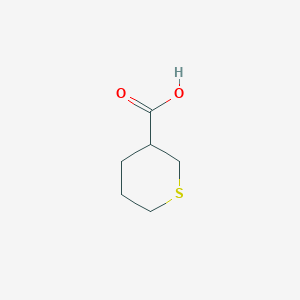


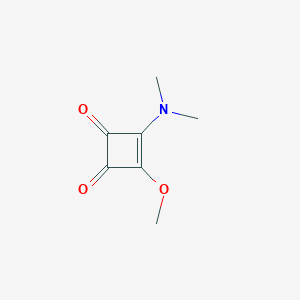
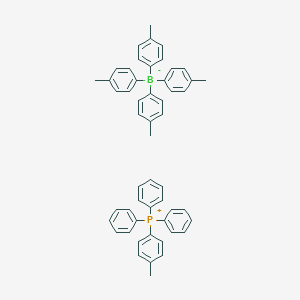
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
